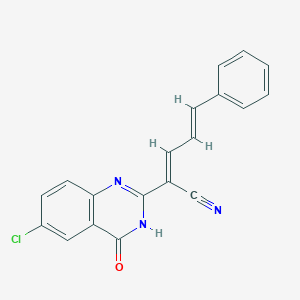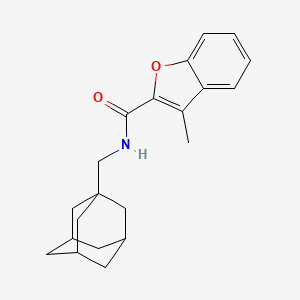![molecular formula C21H35N3O3 B6005514 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005514.png)
2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It has also been found to modulate the activity of the NMDA receptor and to increase the release of dopamine in the prefrontal cortex.
Biochemical and Physiological Effects:
2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol has been found to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic properties. It has also been found to increase the levels of BDNF (brain-derived neurotrophic factor), which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments is its wide range of potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties, as well as potential use in the treatment of drug addiction and alcoholism. Additionally, it has neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Future Directions
There are many future directions for research on 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol. One area of research could be the development of more specific agonists and antagonists for the receptors that this compound targets. Another area of research could be the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Additionally, more research could be done on the potential use of this compound in the treatment of neurodegenerative diseases. Overall, there is still much to be learned about the potential therapeutic applications of 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol, and further research is needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
The synthesis of 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol involves the condensation of 3,5-dimethoxybenzyl chloride with 1-methyl-4-piperidinylamine to form the intermediate product 4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol.
Scientific Research Applications
2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has also been studied for its potential use in the treatment of drug addiction and alcoholism. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3/c1-22-7-4-18(5-8-22)24-10-9-23(16-19(24)6-11-25)15-17-12-20(26-2)14-21(13-17)27-3/h12-14,18-19,25H,4-11,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQUGCAYRODDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2CCO)CC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-Dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
![2-methyl-4-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B6005444.png)
![3-(2-{[(6-hydroxypyrimidin-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B6005467.png)

![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)
![2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B6005521.png)




![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)